molecular formula C21H25ClO6 B13425129 Ent-alpha-C Dapagliflozin (Dapagliflozin Impurity)

Ent-alpha-C Dapagliflozin (Dapagliflozin Impurity)

Cat. No.: B13425129
M. Wt: 408.9 g/mol
InChI Key: JVHXJTBJCFBINQ-WHZJULEDSA-N
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Preparation Methods

The synthetic routes and reaction conditions for Ent-alpha-C Dapagliflozin are not extensively documented in the public domain. it is typically synthesized through organic synthesis techniques involving multiple steps of chemical reactions. Industrial production methods would likely involve optimizing these synthetic routes for large-scale production, ensuring high purity and yield .

Chemical Reactions Analysis

Ent-alpha-C Dapagliflozin can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ent-alpha-C Dapagliflozin has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of Dapagliflozin.

    Biology: It is used in biological studies to understand the metabolic pathways and interactions of Dapagliflozin.

    Medicine: It is used in pharmaceutical research to study the pharmacokinetics and pharmacodynamics of Dapagliflozin.

    Industry: It is used in the production and quality control of Dapagliflozin.

Mechanism of Action

The mechanism of action of Ent-alpha-C Dapagliflozin is similar to that of Dapagliflozin. It inhibits the sodium-glucose co-transporter type 2 (SGLT2) in the proximal renal tubules, reducing the reabsorption of filtered glucose and promoting urinary glucose excretion. This helps in lowering blood glucose levels in patients with type 2 diabetes .

Comparison with Similar Compounds

Ent-alpha-C Dapagliflozin can be compared with other SGLT2 inhibitors such as:

  • Canagliflozin
  • Empagliflozin
  • Ertugliflozin

What sets Ent-alpha-C Dapagliflozin apart is its specific role as an impurity of Dapagliflozin, making it crucial for quality control and research purposes .

Biological Activity

Ent-alpha-C Dapagliflozin, also known as Dapagliflozin Impurity, is a compound derived from dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor widely used in the management of type 2 diabetes mellitus. This article delves into the biological activity of Ent-alpha-C Dapagliflozin, exploring its pharmacological effects, mechanisms of action, and clinical implications through a comprehensive review of relevant studies and data.

Dapagliflozin and its impurities, including Ent-alpha-C, primarily function by inhibiting SGLT2, which is responsible for the reabsorption of glucose in the kidneys. By blocking this transporter, dapagliflozin promotes glucosuria (excretion of glucose in urine), leading to lower blood glucose levels. The inhibition of SGLT2 results in:

  • Increased Glycosuria : Facilitates glucose elimination from the body.
  • Weight Loss : Associated with caloric loss due to glucose excretion.
  • Cardiovascular Benefits : Observed reductions in heart failure hospitalizations and cardiovascular mortality in patients with diabetes .

Pharmacokinetics and Dynamics

The pharmacokinetic profile of dapagliflozin provides insights into its biological activity:

  • Absorption : Maximum plasma concentration (C_max) occurs approximately 1-2 hours post-administration. The oral bioavailability is around 78% .
  • Protein Binding : Approximately 91% protein-bound, which remains consistent across various patient populations .
  • Metabolism : Primarily metabolized via glucuronidation to inactive metabolites, with minor pathways involving cytochrome P450 enzymes .

Efficacy in Diabetes Management

Numerous studies have demonstrated the efficacy of dapagliflozin in managing glycemic control among patients with type 2 diabetes. For instance:

  • A study reported a significant reduction in HbA1c levels by 0.38% after 24 weeks compared to placebo, with sustained effects over one year .
  • In patients with higher baseline HbA1c levels (≥9.0%), reductions were even more pronounced (−0.99%) .

Cardiovascular Outcomes

Research indicates that dapagliflozin not only aids glycemic control but also has protective cardiovascular effects:

  • A cohort study indicated that patients on dapagliflozin had a higher incidence of all-cause mortality or hospitalization compared to those on empagliflozin but showed similar rates of adverse events .
  • Another analysis highlighted significant reductions in heart failure hospitalizations among patients treated with dapagliflozin .

Comparative Analysis of Biological Activity

Parameter Dapagliflozin Ent-alpha-C Dapagliflozin
SGLT2 Inhibition YesYes
Glycemic Control SignificantLimited data available
Cardiovascular Benefit YesLimited data available
Metabolism GlucuronidationSimilar metabolic pathways
Adverse Effects Hypoglycemia, UTIsUnknown

Case Studies and Research Findings

  • Metabolomic Profiling Study : This study assessed the effects of dapagliflozin on metabolic pathways in heart failure patients. It found that dapagliflozin treatment led to increased ketone-related metabolites, suggesting alterations in energy metabolism .
  • Glucagon Secretion Study : Research indicated that dapagliflozin could promote glucagon secretion via SGLT2 inhibition in pancreatic alpha cells, potentially complicating glycemic control in certain patients .
  • Long-term Efficacy Study : A longitudinal study demonstrated sustained reductions in HbA1c and weight over a year among patients treated with dapagliflozin, reinforcing its role as an effective long-term treatment option for type 2 diabetes .

Properties

Molecular Formula

C21H25ClO6

Molecular Weight

408.9 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21-/m0/s1

InChI Key

JVHXJTBJCFBINQ-WHZJULEDSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl

Origin of Product

United States

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